Analgesic Potency: 2‑Ethoxybenzamide Outperforms Salicylamide by 2.3‑Fold and Aspirin by 7.5‑Fold in Preclinical Models
In animal experiments, the analgesic effect of 2‑ethoxybenzamide is 2.3 times that of salicylamide and 7.5 times that of aspirin [1]. This direct comparison quantifies its superior potency.
| Evidence Dimension | Analgesic potency (relative) |
|---|---|
| Target Compound Data | Relative potency = 2.3× salicylamide; 7.5× aspirin |
| Comparator Or Baseline | Salicylamide (relative potency = 1.0); Aspirin (relative potency = 1.0) |
| Quantified Difference | 2.3‑fold over salicylamide; 7.5‑fold over aspirin |
| Conditions | Animal models (mouse/rat pain assays); data cited in NMPA prescribing information [1] |
Why This Matters
This substantial efficacy margin supports the selection of 2‑ethoxybenzamide for formulations requiring high analgesic potency with a salicylate‑class profile.
- [1] National Medical Products Administration (NMPA) China. 2‑Ethoxybenzamide Tablets Prescribing Information. View Source
